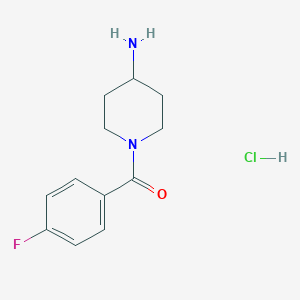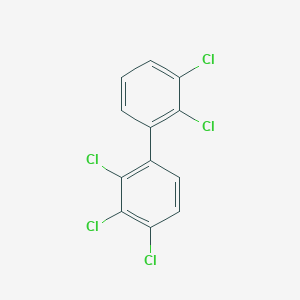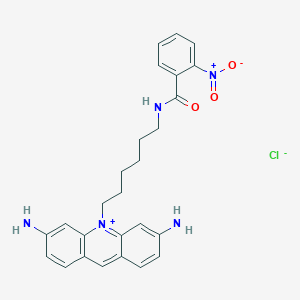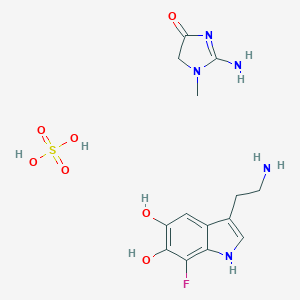
双(4-溴苯基)醚
描述
“Bis(4-bromophenyl) ether” is an organic compound with the linear formula (BrC6H4)2O . It is a tan or light crystalline solid . This compound is used in the preparation of 4-[4′-(diethoxyphosphoryl)phenoxy]phenyl-phosphonic acid diethyl ester . It is also used for medicine and as organic intermediates .
Synthesis Analysis
The synthesis of “Bis(4-bromophenyl) ether” involves mixing SiO2-TiO2 (0.05 g) and p-bromophenol (1.73 g) in a mortar and grinding for 20 minutes . The product is then separated by column chromatography on silica gel using n-hexane as eluant to give 1.34 g of a white solid in 82% yield .
Molecular Structure Analysis
The molecular weight of “Bis(4-bromophenyl) ether” is 328.00 . The SMILES string representation of its structure is Brc1ccc(Oc2ccc(Br)cc2)cc1 .
Chemical Reactions Analysis
“Bis(4-bromophenyl) ether” has been used in the preparation of 4-[4′-(diethoxyphosphoryl)phenoxy]phenyl-phosphonic acid diethyl ester .
Physical And Chemical Properties Analysis
“Bis(4-bromophenyl) ether” is a solid at room temperature . It has a boiling point of 338-340 °C and a melting point of 61-63 °C .
科学研究应用
聚合过程
- 发现 BBPE 参与独特的聚合过程。例如,双[4-(1-丙烯基)苯基]醚(一种相关化合物)的聚合显示出竞争性的阳离子自由基和碳正离子途径,这对类似于 BBPE 的化合物的聚合有影响 (Aplin & Bauld, 1998).
燃料电池应用
- 一项研究合成了具有 4-溴苯基侧基的氟化聚(芳基醚),它显示出优异的热稳定性和氧化稳定性、低甲醇渗透性和合理的质子电导率。这表明在燃料电池的聚合物电解质膜中具有潜在用途 (Liu 等,2006).
金属杂化物的合成
- BBPE 用于合成新的金属双膦酸盐,这些双膦酸盐在包括催化和材料科学在内的各个领域具有潜在应用 (Gómez-Alcántara 等,2004).
新型化合物的合成
- 在另一项研究中,BBPE 用于合成双-(4-苯氧基苯基)二甲基硅烷,表明其在制备新的化学实体中的作用 (傅长青,2004).
荧光团开发
- 该化合物已参与开发新的荧光团,如 2,3-二苯基菲并[9,10-b]呋喃衍生物的合成,表明其在创建具有特定光学性质的材料中的用途 (小岛等,2016).
催化
- 基于 BBPE 的化合物已用于催化,如一项研究中,源自 BBPE 的螯合配体用于钯催化的芳基化 (Sadighi 等,1998).
安全和危害
“Bis(4-bromophenyl) ether” is classified as a poison by the intraperitoneal route . When heated to decomposition, it emits toxic fumes of bromine . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and not to ingest . If swallowed, immediate medical assistance is advised .
未来方向
“Bis(4-bromophenyl) ether” is a persistent organic environmental pollutant and is the metabolism of polybrominated diphenylethers, which are widely used as bromine-based fire retardants . The preparation of certified reference material is of great significance for the related research and detection of bromine-based fire retardants .
作用机制
Target of Action
It’s known that similar compounds, such as polybrominated diphenyl ethers (pbdes), are used as flame retardants and can interact with various biological systems .
Mode of Action
Ethers, in general, can undergo cleavage of the c–o bond when exposed to strong acids . This can lead to various reactions, including S N 2, S N 1, or E1 reaction mechanisms .
Biochemical Pathways
Bis(4-bromophenyl) ether may affect several biochemical pathways. Certain strains of bacteria are known to degrade low brominated congeners of PBDEs aerobically . This suggests that Bis(4-bromophenyl) ether could potentially be metabolized in a similar manner.
Pharmacokinetics
It’s known that the compound has a molecular weight of 32800 , which could influence its bioavailability and pharmacokinetic properties.
Result of Action
It’s known that when heated to decomposition, it emits toxic fumes of bromide .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Bis(4-bromophenyl) ether. For instance, it’s known that PBDEs, including Bis(4-bromophenyl) ether, are extremely persistent in the environment, posing serious environmental risks . Furthermore, the compound’s stability and reactivity may be influenced by factors such as temperature, pH, and the presence of other chemicals .
生化分析
Biochemical Properties
Bis(4-bromophenyl) ether plays a role in biochemical reactions primarily due to its structural properties. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics. The compound can induce or inhibit these enzymes, affecting the metabolism of other substances. Additionally, Bis(4-bromophenyl) ether can bind to proteins such as albumin, influencing its distribution and bioavailability in the body .
Cellular Effects
Bis(4-bromophenyl) ether has significant effects on various cell types and cellular processes. It can disrupt cell signaling pathways, particularly those involving the thyroid hormone receptor, leading to altered gene expression and cellular metabolism. Studies have shown that exposure to Bis(4-bromophenyl) ether can result in oxidative stress, apoptosis, and changes in cell proliferation rates. These effects are particularly pronounced in liver and thyroid cells, where the compound can interfere with normal cellular functions .
Molecular Mechanism
The molecular mechanism of Bis(4-bromophenyl) ether involves its interaction with cellular receptors and enzymes. It can bind to the aryl hydrocarbon receptor (AhR), leading to the activation of various downstream signaling pathways. This binding can result in the induction of cytochrome P450 enzymes, which play a crucial role in the detoxification and metabolism of xenobiotics. Additionally, Bis(4-bromophenyl) ether can inhibit certain enzymes, such as acetylcholinesterase, affecting neurotransmitter levels and signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Bis(4-bromophenyl) ether can change over time. The compound is relatively stable, but it can undergo degradation under certain conditions, such as exposure to UV light or high temperatures. Long-term studies have shown that prolonged exposure to Bis(4-bromophenyl) ether can lead to cumulative effects on cellular function, including persistent oxidative stress and chronic inflammation. These effects are observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of Bis(4-bromophenyl) ether vary with different dosages in animal models. At low doses, the compound may have minimal impact, but at higher doses, it can cause significant toxic effects. These include liver damage, thyroid dysfunction, and neurobehavioral alterations. Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse outcomes. High doses of Bis(4-bromophenyl) ether can also result in reproductive toxicity and developmental abnormalities .
Metabolic Pathways
Bis(4-bromophenyl) ether is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation or sulfation, facilitating their excretion from the body. The compound can also affect metabolic flux, altering the levels of various metabolites and influencing overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, Bis(4-bromophenyl) ether is transported and distributed through interactions with transporters and binding proteins. It can bind to albumin in the bloodstream, affecting its distribution to different tissues. The compound can also interact with cellular transporters, such as organic anion-transporting polypeptides (OATPs), influencing its uptake and accumulation in specific cells. These interactions play a crucial role in determining the localization and bioavailability of Bis(4-bromophenyl) ether .
Subcellular Localization
The subcellular localization of Bis(4-bromophenyl) ether is influenced by its chemical properties and interactions with cellular components. The compound can localize to various organelles, including the endoplasmic reticulum and mitochondria. This localization is often mediated by specific targeting signals or post-translational modifications. In mitochondria, Bis(4-bromophenyl) ether can affect mitochondrial function, leading to changes in energy production and apoptosis .
属性
IUPAC Name |
1-bromo-4-(4-bromophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Br2O/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAWIAFUBXXPJMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC=C(C=C2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9024015 | |
| Record name | 4,4'-Dibromodiphenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9024015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2050-47-7 | |
| Record name | BDE 15 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2050-47-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4'-Dibromodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002050477 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(4-bromophenyl) ether | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9487 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bis(4-bromophenyl) ether | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1787 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1,1'-oxybis[4-bromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4,4'-Dibromodiphenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9024015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(4-bromophenyl) ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.447 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,4'-DIBROMODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OS4N55HE2E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes Bis(4-bromophenyl) ether a valuable starting material for synthesizing polymers?
A1: Bis(4-bromophenyl) ether serves as a crucial monomer in various polymerization reactions. Its structure, featuring two reactive bromine atoms, enables it to participate in palladium-catalyzed aryl amination reactions, also known as Hartwig-Buchwald polycondensation reactions [, ]. This reaction allows for the formation of a new carbon-nitrogen bond by coupling Bis(4-bromophenyl) ether with aromatic diamines, ultimately leading to the creation of poly(amine ether)s (PAEs).
Q2: Can you elaborate on the properties of the polymers synthesized using Bis(4-bromophenyl) ether?
A2: Poly(amine ether)s, synthesized using Bis(4-bromophenyl) ether as a starting material, demonstrate desirable properties for high-performance applications []. These include:
Q3: Are there any specific examples of how the structure of polymers derived from Bis(4-bromophenyl) ether influences their properties?
A3: Research indicates that incorporating alkyl and aryl ether groups into the polymer backbone alongside the Bis(4-bromophenyl) ether unit significantly impacts the material's electrochromic properties []. For example, poly(triphenylamine alkyl ether) demonstrates a color change from colorless to light blue and red upon oxidation, while poly(triphenylamine aryl ether) exhibits a shift from colorless to light blue when oxidized. This difference highlights the role of structural modifications in tuning the optical properties of the resulting polymers.
Q4: Besides polymers, are there other applications of Bis(4-bromophenyl) ether in materials science?
A4: Bis(4-bromophenyl) ether serves as a precursor for synthesizing a novel bisphosphonic acid, 4-(4'-phosphonophenoxy)phenyl phosphonic acid []. This acid acts as a building block for creating metal bisphosphonates with various metals like Manganese, Iron, Cobalt, Nickel, Copper, and Zinc. These metal-organic frameworks demonstrate potential in diverse applications, including catalysis, gas storage, and sensing.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














